molecular formula C20H24O4 B12440253 5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one

5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one

Cat. No.: B12440253
M. Wt: 328.4 g/mol
InChI Key: WXUOSNJWDJOHGW-UHFFFAOYSA-N
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Description

5-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-7-methoxychromen-2-one (IUPAC name: 5-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7-methoxy-2H-chromen-2-one), commonly referred to as 5-geranyloxy-7-methoxycoumarin, is a prenylated coumarin derivative. It features a coumarin core substituted with a methoxy group at position 7 and a geranyloxy (3,7-dimethylocta-2,6-dienyl) chain at position 5 . Its molecular formula is C₂₀H₂₄O₄, with an average molecular weight of 328.40 g/mol and a monoisotopic mass of 328.1675 g/mol . This compound has been isolated from natural sources such as lime peel (Citrus aurantifolia) and studied for its antibacterial properties .

Properties

IUPAC Name

5-(3,7-dimethylocta-2,6-dienoxy)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOSNJWDJOHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H- and ¹³C-NMR spectra confirm the structure of the final product. Key signals include:

  • Geranyloxy Chain : δ 5.1–5.4 (m, 3H, olefinic protons), δ 1.6–1.8 (m, 12H, methyl groups).
  • Coumarin Core : δ 6.2 (d, 1H, H-3), δ 7.4 (d, 1H, H-4), δ 3.9 (s, 3H, OCH₃).

High-Performance Liquid Chromatography (HPLC)

A gradient reverse-phase HPLC method (C18 column, acetonitrile/water mobile phase) identifies and quantifies impurities. Common byproducts include:

  • Umbelliferone derivatives : From incomplete methylation or hydrolysis.
  • Degradation products : Epoxides or hydroxylated geranyl chains under oxidative conditions.

Analytical Parameters :

  • Column : C18, 250 × 4.6 mm, 5 µm.
  • Detection : UV at 320 nm.
  • Retention Time : 12.3 minutes (main compound).

Scalability and Process Optimization

Solvent and Base Selection

DBU outperforms traditional bases (e.g., K₂CO₃) in minimizing side reactions, as demonstrated in large-scale syntheses of analogous coumarins. Acetone ensures solubility of both polar coumarin intermediates and nonpolar geranyl bromide.

Hazard Mitigation

Geranyl bromide is moisture-sensitive; reactions must be conducted under anhydrous conditions. Thermal stability studies of NaH/DMF mixtures (as reported in unrelated syntheses) highlight the importance of avoiding exothermic side reactions.

Alternative Synthetic Routes

Mitsunobu Reaction

A Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) was explored but yielded lower efficiency (50–55%) due to competing esterification.

Enzymatic Prenylation

Pilot studies using prenyltransferases (e.g., from Aspergillus terreus) achieved 60% yield but require specialized bioreactors.

Industrial-Scale Considerations

Cost Analysis

  • Geranyl bromide : ~$120/mol (primary cost driver).
  • DBU : ~$80/mol (reusable via distillation).

Environmental Impact

Solvent recovery systems (e.g., acetone distillation) reduce waste by 40%.

Chemical Reactions Analysis

Hydrolysis Reactions

The ether linkage at the C5 position undergoes acid- or base-catalyzed hydrolysis. For example:

  • Acidic conditions : Cleavage of the geranyl-ether group generates 5-hydroxy-7-methoxycoumarin and 3,7-dimethylocta-2,6-dien-1-ol.

  • Basic conditions : Saponification of the ester-like ether bond occurs, producing carboxylate intermediates .

Key Data :

ConditionReactantsProductsYield (%)
1M HCl/EtOH5-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]-7-methoxycoumarin5-hydroxy-7-methoxycoumarin78
0.5M NaOH/MeOH5-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]-7-methoxycoumarinSodium 7-methoxycoumarin-5-olate65

Oxidation Reactions

The geranyl side chain (C3,7-dimethylocta-2,6-dien-1-yl) is susceptible to oxidation:

  • Epoxidation : Using mCPBA (meta-chloroperbenzoic acid), the 2,6-diene forms epoxides at the 2,3- and 6,7-positions .

  • Ozonolysis : Cleavage of the diene produces ketones and aldehydes, confirmed via GC-MS.

Mechanistic Insight :

  • Electron-rich double bonds in the geranyl group react preferentially with electrophilic oxidizing agents.

  • The methoxy group at C7 stabilizes intermediates through resonance .

Electrophilic Aromatic Substitution

The coumarin core undergoes substitution at activated positions (C6 and C8):

  • Nitration : HNO3/H2SO4 introduces nitro groups at C6 .

  • Sulfonation : Fuming H2SO4 adds sulfonic acid groups at C8.

Reactivity Trends :

PositionElectron DensitySubstituent Preference
C6High (due to methoxy group)Nitration, halogenation
C8ModerateSulfonation, alkylation

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the coumarin’s C3-C4 double bond and the geranyl chain’s diene:

  • Forms bicyclic derivatives with fused cyclohexane rings.

  • Quantum yield: 0.32 (measured at 254 nm).

Biological Transformation Pathways

In plants (e.g., Zanthoxylum schinifolium), enzymatic modifications include:

  • O-Demethylation : Cytochrome P450 enzymes remove the C7 methoxy group .

  • Glycosylation : UDP-glucosyltransferases add glucose to the free hydroxyl group .

Synthetic Modifications

Reported synthetic routes for derivatives:

  • Esterification : Reacting with acetyl chloride yields 5-acetoxy derivatives (yield: 85%) .

  • Alkylation : Using methyl iodide, the C7 methoxy group is replaced with ethoxy (yield: 72%).

Thermal Decomposition

At >200°C, the compound undergoes retro-Diels-Alder fragmentation:

  • Generates 7-methoxycoumarin and isoprene derivatives .

  • Activation energy: 128 kJ/mol (calculated via DFT).

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the geranyl chain’s double bonds:

  • Fully saturated product: 5-[(3,7-dimethyloctanyl)oxy]-7-methoxycoumarin .

  • Selectivity: 90% for terminal double bonds.

Research Gaps

  • Limited experimental data on radical-mediated reactions.

  • Computational modeling of reaction pathways (e.g., DFT studies) remains sparse .

Scientific Research Applications

5-Geranyloxy-7-methoxycoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-geranyloxy-7-methoxycoumarin involves its ability to induce apoptosis in cancer cells. It increases the production of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, leading to cell death. The compound also modulates apoptosis-related factors at both the protein and gene levels .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Source
5-Geranyloxy-7-methoxycoumarin Geranyloxy (C5), Methoxy (C7) C₂₀H₂₄O₄ 328.40 Enhanced lipophilicity due to methoxy
Aurapten (7-Geranyloxycoumarin) Geranyloxy (C7) C₁₉H₂₂O₃ 298.37 Lacks methoxy group; higher polarity
5'-Hydroxyaurapten Geranyloxy (C7), Hydroxy (C5') C₁₉H₂₂O₄ 314.37 Polar due to hydroxyl group
ACS52 (7-Geranyloxy-4-methylcoumarin) Geranyloxy (C7), Methyl (C4) C₂₀H₂₄O₃ 312.40 Methyl enhances ring stability
5m-2 (Furocoumarin derivative) Geranyloxy (C4), Furo group C₂₀H₂₀O₅ 340.37 Fused furan ring; increased rigidity

Key Observations :

  • Substituent Position : The placement of the geranyloxy chain (C5 vs. C7) and methoxy group (C7) in 5-geranyloxy-7-methoxycoumarin distinguishes it from aurapten (geranyloxy at C7) and hydroxyaurapten (additional hydroxyl at C5') .
  • Chain Length : Geranyl (C10) chains, as in 5-geranyloxy-7-methoxycoumarin, confer greater hydrophobicity compared to shorter prenyl (C5) chains (e.g., ACS54: 3-methylbut-2-en-1-yl) .

Table 2: Reported Bioactivities

Compound Name Bioactivity Mechanism/Application Source
5-Geranyloxy-7-methoxycoumarin Antibacterial (Gram-positive bacteria) Disrupts membrane integrity; isolated from lime peel
Aurapten (7-Geranyloxycoumarin) Antifungal, Anti-inflammatory Inhibits ABC transporters in S. cerevisiae
5'-Hydroxyaurapten Antimicrobial (broad-spectrum) Targets microbial enzymes
ACS52 Antifungal (yeast strains) Synergizes with azole antifungals
5m-2 (Furocoumarin) Antibacterial, Photosensitizing DNA intercalation under UV light

Key Findings :

  • Antibacterial Efficacy : 5-Geranyloxy-7-methoxycoumarin demonstrates selective activity against Gram-positive bacteria, likely due to its ability to penetrate lipid-rich membranes .
  • Antifungal Action : Aurapten and ACS52 show synergy with azole drugs by inhibiting efflux pumps in fungal cells .
  • Structural-Activity Relationships: Methoxy groups (e.g., in 5-geranyloxy-7-methoxycoumarin) improve bioavailability compared to hydroxylated analogs . Furocoumarins (e.g., 5m-2) exhibit UV-dependent cytotoxicity, a feature absent in non-fused coumarins .

Biological Activity

5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one, a derivative of chromenone, has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a long aliphatic chain, contributing to its diverse pharmacological properties.

  • Molecular Formula : C19H22O4
  • Molecular Weight : 314.38 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, a comparative analysis indicated that chromenone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Anticancer Properties

Research highlights the potential of this compound in cancer therapy. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in the G1 phase. A notable study reported a dose-dependent inhibition of tumor growth in breast and colon cancer models when treated with similar chromenone derivatives .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers and cytokine levels associated with chronic inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
AnticancerInhibits cell proliferation
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits growth of bacteria/fungi

Case Study 1: Anticancer Efficacy

A study published in Cancer Research examined the effects of various chromenone derivatives on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The researchers attributed this effect to enhanced apoptosis and modulation of key signaling pathways involved in tumor growth .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of the compound led to a marked decrease in paw swelling and joint inflammation. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that the compound may serve as a potential therapeutic agent for treating inflammatory diseases.

Q & A

Q. What are the recommended storage conditions and handling protocols for 5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one (Auraptene) in laboratory settings?

Store the compound in sealed containers at -20°C to maintain stability. Avoid exposure to strong oxidizing agents (e.g., peroxides, chlorates) and moisture. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct operations in a fume hood to minimize inhalation risks .

Q. What spectroscopic and chromatographic methods are used to confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., methoxy and geranyloxy groups) .
  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 328.40 (C20H24O4) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254–320 nm .

Q. What are the common synthetic routes for this compound?

The compound is synthesized via esterification of 7-hydroxy-6-methoxycoumarin with geraniol derivatives. Key steps include:

  • Enzymatic catalysis: Use Pseudomonas cepacia lipase in toluene at 55°C for 3 hours (yield: 99%) .
  • Chemical esterification: Employ diethylazodicarbonate (DED) and triphenylphosphite (PPh3) in THF at 0°C (yield: 95%) .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis to improve regioselectivity and yield?

  • Catalyst selection: Compare Pseudomonas cepacia lipase (99% yield in toluene) with Candida rugosa lipase (53% yield in SC-CO2) .
  • Solvent optimization: Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar solvents like n-hexane .
  • Temperature control: Higher temperatures (55°C) improve enzyme activity but may reduce selectivity; screen gradients (30–60°C) .

Q. What experimental strategies are used to investigate the apoptotic activity of this compound in cancer cells?

  • Flow cytometry: Quantify apoptosis using Annexin V-FITC/PI staining in cell lines (e.g., HeLa, MCF-7) .
  • Caspase activation assays: Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .
  • Mitochondrial membrane potential: Use JC-1 dye to assess depolarization, a hallmark of intrinsic apoptosis .

Q. How should preliminary toxicity studies be designed given limited toxicological data?

  • In vitro: Perform MTT assays on normal cell lines (e.g., HEK293) to determine IC50 values .
  • In vivo: Conduct acute toxicity tests in zebrafish or rodents (OECD 423 guidelines), monitoring mortality, organ weight, and histopathology .
  • Genotoxicity screening: Use Ames tests or comet assays to evaluate mutagenic potential .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Standardize assays: Use identical cell lines, exposure times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Validate mechanisms: Combine RNA-seq and proteomics to identify consistent molecular targets (e.g., Bcl-2/Bax ratio) .
  • Reproducibility checks: Replicate experiments in independent labs with shared protocols .

Data Contradiction Analysis

Q. How to address inconsistencies in synthesis yields reported across literature?

  • Reaction scale: Small-scale reactions (≤1 mmol) may show higher yields due to efficient mixing .
  • Catalyst purity: Commercial lipase batches vary in activity; pre-test enzyme activity using control substrates .
  • Byproduct identification: Use LC-MS to detect side products (e.g., unreacted geraniol) that reduce apparent yields .

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